molecular formula C21H30N2O2 B11026788 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one

Cat. No.: B11026788
M. Wt: 342.5 g/mol
InChI Key: UOIBRLOLWZEKPZ-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a butylpyrrolidinone structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with butylpyrrolidinone under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one is unique due to its combination of the benzylpiperidine and butylpyrrolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-1-butylpyrrolidin-2-one

InChI

InChI=1S/C21H30N2O2/c1-2-3-11-23-16-19(15-20(23)24)21(25)22-12-9-18(10-13-22)14-17-7-5-4-6-8-17/h4-8,18-19H,2-3,9-16H2,1H3

InChI Key

UOIBRLOLWZEKPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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